Cbz-4-biphenyl-L-ala
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-4-biphenyl-L-ala, also known as carbobenzoxy-4-biphenyl-L-alanine, is an organic compound with the chemical formula C23H21NO4. It is a solid, typically appearing as white crystals or crystalline powder. This compound is primarily used in pharmaceutical synthesis and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-4-biphenyl-L-ala can be synthesized through various methods. One common approach involves the protection of the amino group of 4-biphenyl-L-alanine with a carbobenzoxy (Cbz) group. This protection is typically achieved using benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Cbz-4-biphenyl-L-ala undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The primary product is the deprotected amino acid.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
Cbz-4-biphenyl-L-ala has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein synthesis.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly in the development of peptide-based drugs.
Industry: This compound is employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cbz-4-biphenyl-L-ala involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The compound’s effects are mediated through pathways that regulate protein synthesis and degradation .
Comparison with Similar Compounds
Similar Compounds
Cbz-4-biphenyl-D-ala: A stereoisomer with similar properties but different biological activity.
Cbz-4-biphenyl-L-valine: Another Cbz-protected amino acid with a different side chain.
Cbz-4-biphenyl-L-leucine: Similar in structure but with a bulkier side chain.
Uniqueness
Cbz-4-biphenyl-L-ala is unique due to its specific structure, which combines the biphenyl group with the protected amino acid. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIBVIHXEMIHEQ-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.